Cas no 337535-94-1 (6-Bromo-N-methylpicolinamide)
6-Bromo-N-methylpicolinamide Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-N-methylpicolinamide
- 6-bromo-N-methylpyridine-2-carboxamide
- 6-bromo-N-methyl-2-pyridinecarboxamide
- CS-0212668
- DTXSID90622013
- LWRUIQMLRILQEJ-UHFFFAOYSA-N
- MB08958
- E87922
- 337535-94-1
- MFCD10699703
- SCHEMBL1094603
- BS-22362
- 6-bromopyridine-2-carboxylic acid methylamide
- AKOS015834713
-
- MDL: MFCD10699703
- Inchi: 1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
- InChI Key: LWRUIQMLRILQEJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(NC)=O)=N1
Computed Properties
- Exact Mass: 213.97400
- Monoisotopic Mass: 213.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 42Ų
Experimental Properties
- PSA: 41.99000
- LogP: 1.59460
6-Bromo-N-methylpicolinamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo-N-methylpicolinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-N-methylpicolinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207851-5g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 95% | 5g |
$301.84 | 2023-09-02 | |
| Fluorochem | 210902-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 210902-5g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 95% | 5g |
£550.00 | 2022-03-01 | |
| TRC | B685683-100mg |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 100mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B685683-250mg |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 250mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B685683-500mg |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 500mg |
$ 219.00 | 2023-04-18 | ||
| TRC | B685683-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 1g |
$ 305.00 | 2023-04-18 | ||
| Chemenu | CM177360-5g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 95% | 5g |
$356 | 2021-08-05 | |
| abcr | AB273964-1 g |
6-Bromo-N-methylpicolinamide; 98% |
337535-94-1 | 1g |
€231.60 | 2022-09-01 | ||
| abcr | AB273964-5 g |
6-Bromo-N-methylpicolinamide; 98% |
337535-94-1 | 5g |
€737.20 | 2022-09-01 |
6-Bromo-N-methylpicolinamide Suppliers
6-Bromo-N-methylpicolinamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 6-Bromo-N-methylpicolinamide
6-Bromo-N-methylpicolinamide: A Comprehensive Overview
6-Bromo-N-methylpicolinamide, identified by the CAS number 337535-94-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. The name itself suggests its chemical composition, with "6-bromo" indicating the presence of a bromine atom at the sixth position of the picolinamide ring, and "N-methyl" signifying a methyl group attached to the nitrogen atom in the amide functional group.
The chemical structure of 6-Bromo-N-methylpicolinamide is characterized by a picolinamide framework, which is a derivative of picoline (a pyridine derivative). The substitution of bromine at the sixth position introduces unique electronic and steric properties to the molecule. This substitution pattern is crucial for understanding its reactivity and potential applications. The N-methyl group further modifies the electronic environment, enhancing certain properties such as stability and solubility.
Recent studies have explored the synthesis and characterization of 6-Bromo-N-methylpicolinamide. Researchers have employed various synthetic routes, including nucleophilic aromatic substitution and coupling reactions, to efficiently prepare this compound. These methods have been optimized to ensure high yields and purity, making it suitable for large-scale production. The compound's stability under different conditions has also been thoroughly investigated, revealing its resilience to thermal degradation and oxidative environments.
The application of 6-Bromo-N-methylpicolinamide spans across multiple domains. In materials science, it has been utilized as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with tailored properties. Recent research highlights its role in enhancing the gas adsorption capabilities of MOFs, particularly for gases like carbon dioxide and methane.
In the field of agriculture, 6-Bromo-N-methylpicolinamide has shown promise as a component in agrochemicals. Its ability to act as a ligand in metal complexes has led to its use in developing efficient herbicides and fungicides. Studies indicate that these complexes exhibit improved bioavailability and reduced environmental toxicity compared to traditional agrochemicals.
The medical community has also taken notice of 6-Bromo-N-methylpicolinamide. Preclinical studies suggest that it may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. Its unique chemical structure allows for selective binding to biological targets, making it a valuable tool in drug design.
In conclusion, 6-Bromo-N-methylpicolinamide, with its distinctive chemical properties and versatile applications, continues to be a focal point in scientific research. As advancements in synthetic methods and material characterization techniques unfold, this compound is poised to play an even more significant role across diverse industries. Its potential contributions to fields ranging from materials science to medicine underscore its importance as a valuable chemical entity.
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